Phenol-14C, pentachloro-

描述

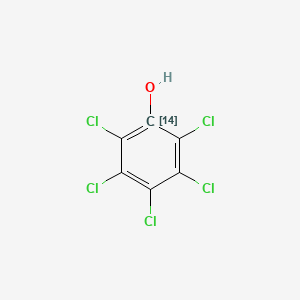

Phenol-14C, pentachloro- is a useful research compound. Its molecular formula is C6HCl5O and its molecular weight is 268.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phenol-14C, pentachloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol-14C, pentachloro- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Environmental Research

1.1 Biodegradation Studies

Phenol-14C, pentachloro- serves as a valuable tool in assessing the biodegradation pathways of chlorinated phenols in contaminated environments. Studies have shown that microorganisms can metabolize PCP, leading to the formation of less harmful by-products. For instance, research has demonstrated that specific bacterial strains can utilize PCP as a carbon source, effectively reducing its concentration in soil and water systems .

1.2 Soil Remediation

The compound is also utilized in soil remediation studies to evaluate the effectiveness of various treatments. For example, modified biochars have been tested for their ability to adsorb and degrade pentachlorophenol in contaminated soils. The use of Phenol-14C allows researchers to quantify the extent of degradation and the efficiency of different remediation strategies .

Toxicological Studies

2.1 Mechanistic Studies

Phenol-14C, pentachloro- is instrumental in understanding the toxicokinetics and mechanisms of action of PCP in biological systems. Research has indicated that exposure to PCP can lead to liver damage and developmental toxicity in animal models. By tracking the distribution and metabolism of Phenol-14C, scientists can elucidate how PCP affects cellular processes and contributes to toxicity .

2.2 Cancer Research

The compound has been employed in epidemiological studies investigating the potential carcinogenic effects of pentachlorophenol. By using radiolabeled phenols, researchers can trace the formation of DNA adducts and other metabolites associated with cancer development. This research is crucial for assessing the long-term health risks posed by exposure to chlorinated phenols .

Agricultural Applications

3.1 Pest Control

Pentachlorophenol has been used historically as a pesticide and fungicide in agriculture. The radiolabeled version allows for detailed studies on its efficacy against various pests and pathogens while monitoring its environmental fate post-application. This application is critical for developing safer agricultural practices that minimize environmental impact .

Case Studies

属性

CAS 编号 |

67471-28-7 |

|---|---|

分子式 |

C6HCl5O |

分子量 |

268.3 g/mol |

IUPAC 名称 |

2,3,4,5,6-pentachloro(114C)cyclohexa-1,3,5-trien-1-ol |

InChI |

InChI=1S/C6HCl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H/i6+2 |

InChI 键 |

IZUPBVBPLAPZRR-ZQBYOMGUSA-N |

SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |

手性 SMILES |

C1(=C(C(=[14C](C(=C1Cl)Cl)O)Cl)Cl)Cl |

规范 SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。